

Dichloroglyoxime: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of **Dichloroglyoxime** (C₂H₂Cl₂N₂O₂) for Researchers, Scientists, and Drug Development Professionals.

Dichloroglyoxime, with the molecular formula C₂H₂Cl₂N₂O₂, is a versatile chemical compound utilized across various scientific disciplines. It serves as a crucial building block in the synthesis of energetic materials and nitrogen-rich heterocyclic compounds.[1][2] Its utility also extends to coordination chemistry, where it acts as a ligand, and analytical chemistry, as a reagent for metal ion detection.[2][3] Furthermore, **dichloroglyoxime** has demonstrated antimicrobial properties and functions as an enzyme inhibitor, making it a compound of interest in biochemical and pharmaceutical research.[4][5]

Core Molecular and Physical Properties

Dichloroglyoxime is a crystalline solid, with its appearance described as white, orange, or green.[3] It is known to be soluble in polar organic solvents.[5][6] While precise quantitative solubility data is not readily available in the literature, its solubility in solvents like dimethylformamide (DMF) is utilized in its synthesis. A summary of its key physical and chemical properties is presented below.



Property	Value	Source(s)
IUPAC Name	(1E,2E)-N,N'- dihydroxyethanediimidoyl dichloride	[7]
Molecular Formula	C2H2Cl2N2O2	[7]
Molecular Weight	156.95 g/mol	[7]
CAS Number	2038-44-0	[3]
SMILES String	C(=N/O)(\CI)/C(=N\O)/CI	[7]
Melting Point	200-204 °C[3], 213 °C (decomposes)[4], 202 °C[8]	[3][4][8]
Boiling Point	335 °C	[4]
Density	1.8 ± 0.1 g/cm ³	[4]
Vapor Pressure	0 mmHg at 25 °C	[4]
pKa (Predicted)	3.45 ± 0.10	[9]

Synthesis of Dichloroglyoxime

The synthesis of **dichloroglyoxime** can be achieved through various methods, primarily involving the chlorination of glyoxime. Historically, this was performed using elemental chlorine gas, a method that is effective but involves hazardous materials.[1] More contemporary, "greener" methods utilize N-chlorosuccinimide (NCS) as the chlorinating agent, offering a safer alternative with comparable yields.[1][10]

Experimental Protocols

1. Traditional Synthesis using Chlorine Gas

This method involves the direct chlorination of glyoxime using elemental chlorine gas in an alcoholic solvent at low temperatures.

• Materials: Glyoxime, 95% ethanol, chlorine gas, chloroform.



Procedure:

- Suspend glyoxime (e.g., 17.6 g) in 95% ethanol (e.g., 200 ml) in a reaction vessel equipped with a stirrer and a gas inlet.[6]
- Cool the suspension to -20 °C using a suitable cooling bath.
- Bubble chlorine gas through the stirred suspension for approximately 30 minutes while maintaining the temperature at -20 °C.[6]
- After the reaction is complete, evaporate the ethanol under reduced pressure.[1]
- Wash the resulting crystals with chloroform.[1]
- Isolate the dichloroglyoxime product by filtration. This process typically yields the product in the range of 77-97%.[1][6]
- 2. Modern "Greener" Synthesis using N-Chlorosuccinimide (NCS)

This safer, more modern approach avoids the use of hazardous chlorine gas.

• Materials: Glyoxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF), lithium chloride (LiCl), water, diethyl ether.

Procedure:

- Dissolve glyoxime and N-chlorosuccinimide in DMF in a reaction vessel.
- Allow the reaction to proceed. The use of NCS in DMF is advantageous as NCS is an easily handled solid.[1][9]
- Upon completion of the reaction, perform a workup using a lithium chloride solution.[1][10]
- The original NCS/DMF method reported extracting the product with diethyl ether after dilution with water, followed by recrystallization from toluene, which could lead to the formation of a complex with DMF.[1][9]



 The improved method with a LiCl-based workup provides dichloroglyoxime in high purity with a yield of around 75%.[9]

Chemical Reactivity and Applications

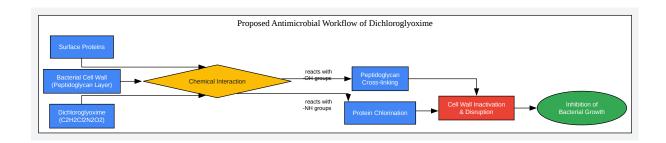
Dichloroglyoxime is a valuable precursor in organic synthesis, particularly for nitrogen-rich heterocyclic compounds such as tetrazoles and furazans, which are themselves important in the development of pharmaceuticals and energetic materials.[2] In the field of coordination chemistry, it functions as a versatile ligand, forming stable complexes with various transition metals.[2] It is also employed as a chelating agent in analytical chemistry for the detection and quantification of metal ions, most notably nickel.[2][3]

Biological Activity and Mechanisms of Action

Dichloroglyoxime exhibits notable biological activity, primarily as an antimicrobial agent and an enzyme inhibitor.

Antimicrobial Action

The antimicrobial properties of **dichloroglyoxime** are attributed to its ability to react with components of the bacterial cell wall. It is proposed to chlorinate proteins and react with hydroxyl groups on the cell wall, leading to cross-linking and inactivation of the peptidoglycan layer, ultimately inhibiting bacterial growth.[4]



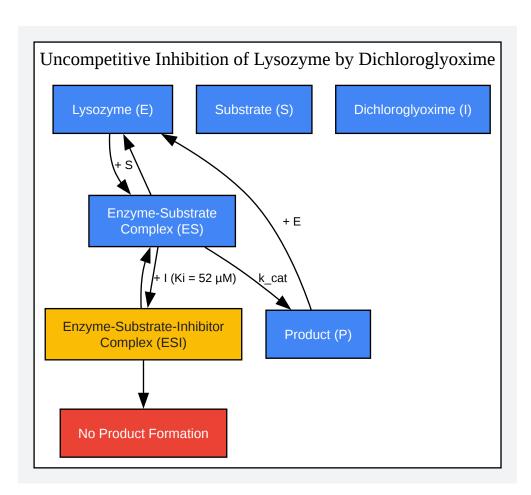


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Proposed antimicrobial mechanism of dichloroglyoxime.

Enzyme Inhibition

Dichloroglyoxime has been identified as a reversible, uncompetitive inhibitor of the enzyme lysozyme, with a reported inhibition constant (Ki) of 52 μ M.[5] Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This binding alters the enzyme's conformation, preventing the conversion of the substrate to product.



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Uncompetitive inhibition of lysozyme by dichloroglyoxime.

Hypothetical Signaling Pathway in Eukaryotic Cells

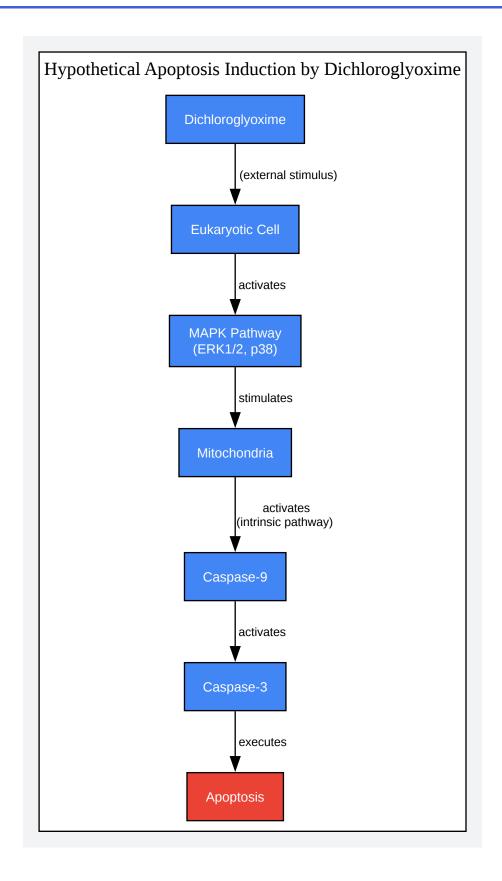






While direct studies on the effects of **dichloroglyoxime** on eukaryotic signaling pathways are limited, research on other oxime-containing compounds provides a basis for a hypothetical mechanism of action. Some aldoximes have been shown to induce mitochondria-mediated apoptosis through the activation of MAPK (mitogen-activated protein kinase) signaling pathways, such as ERK1/2 and p38.[1] This suggests that **dichloroglyoxime**, as an oxime-containing compound, could potentially trigger similar pathways in certain cell types, leading to programmed cell death. This is of particular interest for drug development professionals exploring its potential as an anticancer agent.





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Hypothetical signaling pathway for apoptosis induction.



Toxicology and Safety

Comprehensive toxicological data, such as LD50 values for oral, dermal, or inhalation routes, are not available for **dichloroglyoxime** in published literature and safety data sheets.[11] As with any chemical reagent, it should be handled with appropriate personal protective equipment in a well-ventilated area. The historical synthesis method involving chlorine gas presents significant inhalation hazards.[1] The "greener" synthesis using NCS is recommended for improved laboratory safety.[1]

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